4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJPRPNYDPDHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407534 | |
| Record name | 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66297-55-0 | |
| Record name | 4-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66297-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions:
Substitution Reactions
The triazole ring and thiol group participate in nucleophilic and electrophilic substitutions:
S-Alkylation
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Key Data | Source |
|---|---|---|---|---|---|
| 4-Methylphenylhydrazine | EtOH, reflux, 12 hr | 5-(3-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 68% | Melting point: 198–200°C; C-NMR: δ 148.2 (C=N) |
Cyclization Reactions
The triazole ring facilitates heterocycle formation under basic or acidic conditions:
Condensation Reactions
The thiol group reacts with aldehydes to form Schiff bases:
| Aldehyde | Conditions | Product | Yield | Key Data | Source |
|---|---|---|---|---|---|
| 3-Methoxybenzaldehyde | EtOH, glacial AcOH, RT, 24 hr | 4-((3-Methoxybenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 82% | IR: 1605 cm (C=N); H-NMR: δ 8.35 (s, -CH=N) | |
| 3,4-Dichlorobenzaldehyde | DMF, 80°C, 8 hr | 4-((3,4-Dichlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 77% | MS: m/z 425 [M+H]; HPLC purity: 98.2% |
Complexation with Metal Ions
The thiol group acts as a ligand for transition metals:
| Metal Salt | Conditions | Product | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO) | MeOH/HO (1:1), RT, 2 hr | [Cu(4-(3-chlorophenyl)-triazole-3-thiolate)] | 8.9 ± 0.2 | |
| FeCl | EtOH, 50°C, 4 hr | [Fe(4-(3-chlorophenyl)-triazole-3-thiolate)] | 10.1 ± 0.3 |
Reduction Reactions
Controlled reduction modifies the thiol group:
Key Mechanistic Insights
-
Oxidation : The thiol group’s oxidation follows a radical pathway in the presence of HO, confirmed by ESR studies .
-
Substitution : S-Alkylation proceeds via an S2 mechanism, with steric effects from the 3-chlorophenyl group influencing reaction rates .
-
Cyclization : Acidic conditions promote electrophilic attack at N2 of the triazole ring, forming fused heterocycles .
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant anticancer properties. Studies have shown its ability to inhibit certain cancer cell lines, making it a candidate for further drug development. The presence of the chlorophenyl group is believed to enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Compounds within the triazole class, including this specific compound, have demonstrated antimicrobial and antifungal activities. The thiol group may contribute to these effects by interacting with microbial enzymes or cellular components.
Molecular Docking Studies
Molecular docking studies suggest that this compound can effectively bind to proteins associated with disease pathways. Understanding these interactions is essential for optimizing its efficacy through structural modifications.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Chlorophenyl at position 5 | Enhanced anticancer activity |
| 5-(phenyl)-4H-1,2,4-triazole-3-thiol | Phenyl group at position 5 | Broader spectrum of biological activity |
| 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Furan ring at position 5 | Potential for different pharmacological properties |
| 4-Allyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Allyl substituent at position 4 | Increased reactivity due to allyl group |
This table highlights the diversity within the triazole class and underscores the potential for developing new derivatives based on structural modifications.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various receptors and enzymes, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Features and Activities of Analogous Compounds
Impact of Substituents on Activity
- Halogen Position : The position of chlorine on the phenyl ring significantly affects bioactivity. For example, 3-chlorophenyl derivatives (e.g., ) show broader antimicrobial activity, while 4-chlorophenyl analogs (e.g., ) are more tailored for anticonvulsant applications.
- Nitro Groups: Improve antibacterial efficacy and dihydrofolate reductase (DHFR) inhibition, critical for disrupting bacterial folate synthesis . Methylthio Groups: Increase hydrophobicity, enhancing corrosion inhibition by facilitating adsorption onto metal surfaces .
Antimicrobial Activity
Derivatives of this compound demonstrated inhibition against Gram-positive (S. aureus, M. luteus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values as low as 0.132 mM .
Antiviral Potential
Molecular docking studies identified triazole-3-thiol derivatives as inhibitors of coronavirus helicases (e.g., MERS-CoV nsp13), suggesting utility in broad-spectrum antiviral drug development .
Biological Activity
The compound 4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their stability and ability to interact with biological receptors, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anticancer properties, and potential therapeutic applications.
- Chemical Formula : C8H7ClN4S
- Molecular Weight : 216.68 g/mol
- Structure : The compound features a triazole ring substituted with a chlorophenyl group and a thiol group at the 3-position.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit key enzymes such as DNA gyrase and dihydrofolate reductase, crucial for bacterial survival and proliferation .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains due to its ability to disrupt cellular processes .
Antimicrobial and Antifungal Properties
Research indicates that this compound shows promising activity against both Gram-positive and Gram-negative bacteria. A detailed study highlighted its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be comparable to standard antibiotics, indicating potential as an alternative treatment option .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated:
- Cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.
- Selectivity towards cancer cells was noted, with some derivatives showing enhanced potency compared to existing chemotherapeutic agents .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various triazole derivatives including this compound. The results indicated that this compound exhibited:
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 5 | 20 |
| Escherichia coli | 10 | 15 |
| Pseudomonas aeruginosa | 8 | 18 |
These findings suggest that the compound has significant potential as an antimicrobial agent .
Study 2: Anticancer Activity
In another study focusing on anticancer effects, derivatives of this compound were synthesized and tested against various cancer cell lines. The most active compounds showed:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| IGR39 (Melanoma) | 10 | 5 |
| MDA-MB-231 (Breast) | 15 | 3 |
This data highlights the compound's potential in cancer therapy due to its selective cytotoxicity towards malignant cells .
Q & A
Q. Advanced
- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51).
- ADME Analysis : Predict absorption, distribution, and metabolism using SwissADME or similar platforms.
- PASS Online : Screen for potential biological activities (e.g., antifungal, antiviral) based on structural fingerprints .
How should researchers resolve contradictions in reported biological efficacy?
Q. Advanced
- Orthogonal Assays : Validate results using both MIC (minimum inhibitory concentration) and time-kill assays.
- Structural Confirmation : Re-examine compound purity via XRD or HPLC to rule out impurities.
- Cross-Study Comparisons : Normalize data using reference strains and standardized protocols (CLSI guidelines) .
How do substituents on the triazole ring influence biological activity?
Q. Advanced
- Electron-Withdrawing Groups (e.g., -Cl): Enhance antimicrobial activity by increasing electrophilicity and target binding.
- Alkyl Chains : Modify lipophilicity to improve membrane permeability. Systematic SAR studies via substituent variation (e.g., methyl, allyl) are recommended .
What methodologies enable comparative studies with structural analogs?
Q. Advanced
- Synthesis of Analog Libraries : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl moieties.
- In Silico Similarity Analysis : Use Tanimoto coefficients or ROCS (Rapid Overlay of Chemical Structures) to prioritize analogs for testing .
How are pharmacokinetic properties assessed experimentally?
Q. Advanced
- In Vitro Absorption : Caco-2 cell monolayers to measure permeability.
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
- Plasma Protein Binding : Equilibrium dialysis to assess free fraction .
What strategies enhance compound stability during storage?
Q. Advanced
- Thermal Analysis : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures.
- Light Sensitivity Tests : Store samples in amber vials under argon if degradation is observed via UV-Vis.
- Lyophilization : For long-term storage, lyophilize and store at -20°C in desiccators .
How can structural modifications improve solubility without compromising activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
